Product packaging for gsiB protein(Cat. No.:CAS No. 147605-11-6)

gsiB protein

Cat. No.: B1177511
CAS No.: 147605-11-6
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Description

The gsiB protein is a periplasmic solute-binding component of the specific glutathione importer (GSI) in Escherichia coli and other Gram-negative bacteria . This protein is essential for the ATP-dependent import of glutathione (GSH), a key tripeptide antioxidant that serves as an organic sulfur source for bacterial cells . Studies involving gene knockout have confirmed that GsiB is critical for GSI-mediated glutathione uptake . The protein has a molecular mass of approximately 56 kDa and can exist in different conformational states, as observed in native gel electrophoresis . Research using bacterial two-hybrid methods shows that GsiB's interaction with other components of the importer complex, namely GsiC and GsiD, is induced in the presence of glutathione, providing insight into the dynamic regulation of the import mechanism . Furthermore, the characterization of an auxiliary, glutathione-dependent thiol-oxidation system in the bacterial periplasm highlights the broader significance of glutathione homeostasis, a process in which GsiB plays a fundamental role by facilitating its transport . Recombinant this compound, cloned from E. coli MG1655 and purified to homogeneity, is an invaluable tool for scientists elucidating bacterial nutrient acquisition, redox homeostasis, and stress response pathways .

Properties

CAS No.

147605-11-6

Molecular Formula

C10H24O6Si2

Synonyms

gsiB protein

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Proteins

Proteins within the GSI Complex

(a) GsiA (ATPase)
  • Organism : E. coli, Salmonella enterica.
  • Function : Hydrolyzes ATP to energize glutathione transport. Purified GsiA from Salmonella exhibits ATPase activity linked to NADH oxidation .
  • Interaction : Associates with GsiB only in its active (glutathione-bound) conformation .
(b) GsiC and GsiD (Inner-Membrane Proteins)
  • Role : Form the transmembrane channel. Interaction with GsiB is glutathione-dependent, critical for transitioning the GSI complex from "closed" to "open" states .

Homologs in Other Organisms

(a) Bacillus subtilis GsiB
  • Function: General stress-induced protein regulated by σ<sup>B</sup> under glucose starvation, heat shock, or ethanol stress .
  • Key Differences: mRNA stability (~20 min half-life) depends on a strong ribosome-binding site (RBS), unlike E. coli GsiB .
(b) Cyanobacterial GsiB-like Proteins
  • Example: Npun_F4819 in Nostoc punctiforme.
  • Exact mechanism remains uncharacterized .
(c) Alkalihalobacillus clausii GsiB
  • Role : Identified in probiotic strains as part of antioxidant defense systems, though structural/functional details are unspecified .

Structural and Functional Comparison Table

Protein Name Organism Molecular Weight Function Binding Specificity Conformational Change Regulatory Mechanism References
GsiB Escherichia coli 56 kDa Glutathione import (GSI complex) GSH, GSSG Monomer ↔ Dimer Glutathione binding
GsiA Salmonella enterica ~50 kDa ATP hydrolysis for GSI transport ATP N/A ATPase activity
GsiB Bacillus subtilis Not reported Stress response (σ<sup>B</sup>-regulated) Unknown N/A σ<sup>B</sup> activation, mRNA stability
GsiB-like Nostoc punctiforme Not reported Alkane stress mitigation Unknown N/A Transcriptional upregulation

Key Research Findings

Conformational Dynamics: E. coli GsiB transitions between monomeric and dimeric states. Glutathione binding reduces dimer formation, favoring active conformations that interact with GsiC/D . Structural studies reveal distinct A and B chains in crystallized GsiB, correlating with native gel electrophoresis bands .

Functional Divergence: E. coli GsiB is indispensable for glutathione import, whereas B. In B. subtilis, σ<sup>B</sup> regulates GsiB expression under multiple stressors, contrasting with the substrate-dependent activation in E. coli .

Methodological Insights :

  • MBP fusion tags and Ni<sup>2+</sup>-NTA affinity chromatography are critical for solubilizing and purifying GsiB .
  • Bacterial two-hybrid assays confirm glutathione-dependent GsiB-GsiC/D interactions .

Q & A

Q. What experimental approaches are recommended for determining the three-dimensional structure of GsiB protein?

  • Methodology : Use X-ray crystallography or cryo-electron microscopy (cryo-EM) after purifying GsiB under native conditions. For crystallization, ensure the protein is in a stable conformation by incubating with ligands like glutathione (GSH) or its oxidized form (GSSG) . Validate structural homogeneity via native gel electrophoresis and SDS-PAGE to confirm absence of degradation (e.g., fresh vs. aged protein aliquots, as shown in Figure 2b of ).

Q. How can researchers purify this compound while retaining its functional activity?

  • Protocol :

Use affinity chromatography with glutathione-sepharose to exploit GsiB's glutathione-binding specificity.

Monitor binding activity via native PAGE (Figure 2a, ), comparing lanes with/without GSH/GSSG.

Store purified protein at -80°C for long-term stability, but re-test activity after thawing (Figure 2b, ).

Q. What databases provide reliable interaction data for this compound?

  • Resources :
  • BindingDB : Search using "GsiB" as the target name and filter by E. coli as the source organism. Use advanced queries combining ligand SMILES strings (e.g., reduced/oxidized glutathione) and binding affinity thresholds (Ki/IC50) .
  • RCSB PDB : Use the "Advanced Search" tool to query "GsiB" with taxonomy ID 562 (E. coli) and ligand identifiers (e.g., GSH) .

Advanced Research Questions

Q. How can contradictory data on GsiB’s ligand-binding affinities be resolved?

  • Analysis Framework :

Compare assay conditions (e.g., temperature, buffer pH) across studies. For example, binding assays at 25°C vs. 4°C may alter GSH affinity due to conformational flexibility .

Use orthogonal methods: Validate surface plasmon resonance (SPR) data with isothermal titration calorimetry (ITC) to distinguish artifacts from true binding events.

Cross-reference datasets from BindingDB (experimental) and FusionPDB (structural) to identify conserved binding motifs .

Q. What computational strategies are recommended for predicting GsiB’s interaction partners?

  • Workflow :

Use AlphaFold-Multimer to model GsiB’s quaternary structure with potential partners like GsiA (ATP-binding component of the glutathione import system).

Validate predictions with co-immunoprecipitation (Co-IP) followed by mass spectrometry.

Leverage FusionPDB to identify fusion proteins involving GsiB homologs in other bacterial species .

Q. How can researchers ensure reproducibility in GsiB-related studies?

  • Best Practices :
  • Data Sharing : Adhere to FAIR principles by depositing raw gel images, crystallization conditions, and binding curves in repositories like Zenodo or Figshare .
  • Standardization : Use SI-traceable protein quantification methods (e.g., amino acid analysis) to minimize variability in concentration measurements .

Q. What are the limitations of using homology models for GsiB functional annotation?

  • Critical Evaluation :
  • Homology models may fail to capture ligand-induced conformational changes. For example, GsiB’s GSH-binding pocket may adopt distinct states in E. coli vs. homologs in Salmonella .
  • Validate models with mutagenesis (e.g., alanine scanning of predicted binding residues) and compare with experimental data from SDS-PAGE/Western blot (Figure 2c, ).

Data Integration & Literature Mining

Q. How to efficiently retrieve all GsiB-related studies from public databases?

  • Search Strategy :
  • NCBI Protein : Query "GsiB"[Protein Name] AND "Escherichia coli"[Organism] to filter species-specific entries. Use the "Sequence Length" filter (1000–1050 aa) if studying isoforms .
  • EMBL-EBI Proteins API : Script automated searches using RESTful endpoints (e.g., [https://www.ebi.ac.uk/proteins/api/proteins ](https://www.ebi.ac.uk/proteins/api/proteins )?protein=gsiB) to aggregate data across UniProt, RefSeq, and Ensembl .

Q. What tools are available for analyzing GsiB’s evolutionary conservation?

  • Pipeline :

Use ConSurf to map conserved residues onto GsiB’s structure (PDB ID: if available).

Cross-reference with GPCRdb -style hierarchical classifications (e.g., ligand-binding vs. transmembrane domains) .

Q. How to address discrepancies between in vitro and in vivo binding assays for GsiB?

  • Troubleshooting :
  • In vitro assays (e.g., ITC) may overlook cellular factors like redox potential affecting GSH/GSSG ratios.
  • Perform in vivo crosslinking (e.g., formaldehyde fixation) followed by native PAGE to capture physiological interactions .

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